2-amino-N-methoxy-N-methylbenzamide
Overview
Description
2-Amino-N-methoxy-N-methylbenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and both methoxy and methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of N-methoxy-N-methylbenzamide.
Amination: The introduction of the amino group at the second position is achieved through a substitution reaction. This can be done using reagents such as ammonia or amines under controlled conditions.
Reaction Conditions: The reactions are usually carried out in organic solvents like methanol or dimethyl sulfoxide, with the temperature maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-N-methoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various amines, halides, and other nucleophiles.
Major Products:
Oxidation: Products may include nitro derivatives or other oxidized forms.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Biochemical Studies: Employed in studies involving enzyme interactions and protein binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-methoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the amino group at the second position.
2-Amino-N-methylbenzamide: Lacks the methoxy group.
2-Amino-5-bromo-N-methoxy-N-methylbenzamide: Contains a bromine atom at the fifth position.
Uniqueness: 2-Amino-N-methoxy-N-methylbenzamide is unique due to the combination of the amino, methoxy, and methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other benzamide derivatives and useful in specialized applications.
Properties
IUPAC Name |
2-amino-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUVVAYNHOONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453391 | |
Record name | 2-amino-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133776-41-7 | |
Record name | 2-amino-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-N-methoxy-N-methylbenzamide in the synthesis of 2-aminobenzophenones?
A: this compound is utilized as a key starting material in the synthesis of 2-aminobenzophenones. [, ] The process involves a rapid halogen-lithium exchange reaction. While the abstracts provided don't elaborate on the detailed mechanism, it's likely that the this compound undergoes modification at the halogen site, ultimately leading to the formation of the 2-aminobenzophenone structure.
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